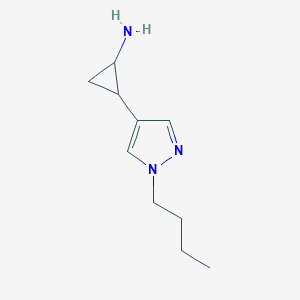
5-Fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and unique chemical properties. The presence of multiple fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable pyridine derivative.
Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylation: Use of reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under catalytic conditions.
Amination: Introduction of the amine group using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups into the pyridine ring.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique electronic properties.
Biology
Drug Development: Investigated for potential pharmaceutical applications, including as enzyme inhibitors or receptor modulators.
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research and clinical trials.
Industry
Material Science: Application in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action for 5-Fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The multiple fluorine atoms can enhance binding affinity and selectivity for certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine: Lacks the amine group but shares other structural features.
5-Fluoro-2-aminopyridine: Similar fluorinated pyridine with an amine group but without the trifluoromethoxy and trifluoromethyl groups.
Uniqueness
5-Fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine is unique due to the combination of fluorine atoms and functional groups, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H3F7N2O |
|---|---|
Poids moléculaire |
264.10 g/mol |
Nom IUPAC |
5-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H3F7N2O/c8-2-1-16-5(15)3(6(9,10)11)4(2)17-7(12,13)14/h1H,(H2,15,16) |
Clé InChI |
OMZMWHZONPPOJD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)N)C(F)(F)F)OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11782324.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B11782331.png)





